2-Methoxy-3-nitro-5-(trifluoromethyl)pyridine

Description

Systematic Nomenclature and Structural Identification

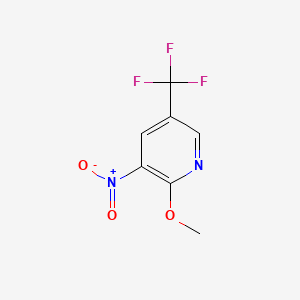

The compound’s systematic IUPAC name, 2-methoxy-3-nitro-5-(trifluoromethyl)pyridine , reflects its substitution pattern on the pyridine ring (Figure 1). Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 1214343-07-3 |

| Molecular Formula | C₇H₅F₃N₂O₃ |

| Molecular Weight | 222.12 g/mol |

| SMILES Notation | COC1=C(C=C(C=N1)C(F)(F)F)N+[O−] |

| InChI Key | VZGHMCGCQCEIRQ-UHFFFAOYSA-N |

Structural Features :

- Pyridine Ring : A six-membered aromatic ring with one nitrogen atom.

- Substituents :

Spectroscopic Identification :

Historical Development in Heterocyclic Chemistry

The synthesis of trifluoromethylpyridine derivatives emerged in the mid-20th century, driven by demand for fluorinated agrochemicals. Key milestones include:

Early Fluorination Techniques :

Liquid-Phase Advancements :

Modern Applications :

Table 1 : Evolution of Synthesis Methods

| Decade | Method | Catalyst | Yield |

|---|---|---|---|

| 1960s | Vapor-phase fluorination | None | 30–40% |

| 1980s | Liquid-phase fluorination | FeCl₃ | 70–80% |

| 2000s | Continuous flow reactors | Pd/C | >90% |

Positional Isomerism in Trifluoromethylpyridine Derivatives

Positional isomerism significantly impacts the physicochemical and biological properties of trifluoromethylpyridines. Key comparisons include:

Common Isomers :

- 2-Trifluoromethylpyridine : Boiling point 139–141°C, used in lithiation reactions.

- 3-Trifluoromethylpyridine : Flammable liquid (flash point 23°C), applied in metal-organic frameworks.

- 4-Trifluoromethylpyridine : Density 1.3 g/cm³, utilized in coordination chemistry.

Analytical Differentiation :

- GC-MS : Fragmentation patterns distinguish isomers. For example, m/z 146.0216 (loss of Cl·) is unique to 3-chloro-5-(trifluoromethyl)pyridine.

- IR Spectroscopy : C-F stretches vary by 10–30 cm⁻¹ depending on substituent positions.

Table 2 : Spectral Signatures of Select Isomers

| Isomer | Key IR Peaks (cm⁻¹) | Characteristic MS Fragments |

|---|---|---|

| This compound | 1,530 (NO₂), 1,350 (CF₃) | m/z 222 (M⁺), 177 (M−NO₂) |

| 3-Chloro-5-(trifluoromethyl)pyridine | 1,130 (C-F) | m/z 181 (M⁺), 146 (M−Cl) |

| 4-Trifluoromethylpyridine | 1,280 (C-F) | m/z 147 (M⁺), 128 (M−F) |

Impact on Reactivity :

Propriétés

IUPAC Name |

2-methoxy-3-nitro-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O3/c1-15-6-5(12(13)14)2-4(3-11-6)7(8,9)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZGHMCGCQCEIRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673513 | |

| Record name | 2-Methoxy-3-nitro-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214343-07-3 | |

| Record name | 2-Methoxy-3-nitro-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-nitro-5-(trifluoromethyl)pyridine typically involves the nitration of 2-methoxy-5-(trifluoromethyl)pyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Another method involves the use of N-fluoropyridinium salts as efficient precursors in the synthesis of substituted pyridines .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

2-Methoxy-3-nitro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

Reduction: The major product formed is 2-amino-3-nitro-5-(trifluoromethyl)pyridine.

Substitution: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.

Applications De Recherche Scientifique

2-Methoxy-3-nitro-5-(trifluoromethyl)pyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: The compound is used in the production of agrochemicals and materials with specific properties

Mécanisme D'action

The mechanism of action of 2-Methoxy-3-nitro-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Methoxy-5-nitrobenzotrifluoride

- 2-Methoxy-5-nitro-3-(trifluoromethyl)pyridine

Uniqueness

2-Methoxy-3-nitro-5-(trifluoromethyl)pyridine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group significantly enhances its stability and lipophilicity compared to other similar compounds .

Activité Biologique

2-Methoxy-3-nitro-5-(trifluoromethyl)pyridine is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and agrochemicals. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

- Molecular Formula : C7H6F3N2O3

- Molecular Weight : 177.12 g/mol

- Structure : The compound features a pyridine ring substituted with a methoxy group, a nitro group, and a trifluoromethyl group, contributing to its unique chemical behavior.

The biological activity of this compound is primarily attributed to its structural features:

- Lipophilicity : The trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration through biological membranes.

- Reactive Intermediates : The nitro group can undergo reduction to generate reactive intermediates that interact with cellular components, leading to various biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits moderate antimicrobial activity against various bacterial strains and fungi. In comparative studies, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

The compound has been evaluated for its anticancer potential across several human cancer cell lines. Notably, it demonstrated significant antiproliferative activity against:

- Liver Cancer (SK-Hep-1)

- Breast Cancer (MDA-MB-231)

- Gastric Cancer (NUGC-3)

Table 1 summarizes the IC50 values observed in these studies:

Anti-inflammatory and Cytotoxic Effects

In addition to its antimicrobial and anticancer properties, this compound has shown potential anti-inflammatory effects. Studies have indicated that it can modulate inflammatory pathways, suggesting its utility in treating inflammatory diseases .

Case Studies

- Anticancer Activity in Human Cell Lines :

-

Antimicrobial Screening :

- In a comprehensive screening against common pathogens, the compound exhibited moderate antibacterial activity at concentrations ranging from 100 to 200 µg/mL. It was less effective than standard antibiotics but showed promise as a lead compound for further modification.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Methoxy-5-nitrobenzotrifluoride | Methoxy and nitro groups | Moderate antimicrobial |

| 2-Methoxy-6-(trifluoromethyl)pyridin | Different substitution pattern | Anticancer activity |

| 2-Methoxy-3-nitropyridine | Lacks trifluoromethyl group | Lower lipophilicity |

The presence of the trifluoromethyl group in this compound significantly enhances its stability and biological activity compared to other derivatives.

Q & A

Basic: What are the standard synthetic routes for 2-Methoxy-3-nitro-5-(trifluoromethyl)pyridine, and how do reaction conditions influence product yield?

Answer:

The synthesis of this compound typically involves sequential functionalization of pyridine precursors. A validated approach (adapted from similar trifluoromethylpyridines) includes:

- Step 1: Nitration of a methoxy-substituted pyridine precursor under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to introduce the nitro group .

- Step 2: Trifluoromethylation via halogen exchange (e.g., using CF₃Cu reagents) or radical-mediated methods .

Key factors affecting yield: - Temperature: Excessive heat during nitration can lead to decomposition; yields drop from ~75% to <50% at >20°C .

- Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance trifluoromethylation efficiency by stabilizing reactive intermediates .

- Purification: Column chromatography with silica gel and ethyl acetate/hexane (1:4) achieves >95% purity .

Basic: How do the electronic effects of the methoxy, nitro, and trifluoromethyl groups influence the reactivity of this pyridine derivative in electrophilic substitution reactions?

Answer:

The substituents exhibit competing electronic effects:

- Methoxy (-OMe): Strongly electron-donating (+M effect), directs electrophiles to ortho/para positions.

- Nitro (-NO₂): Electron-withdrawing (-I, -M), deactivates the ring and directs meta.

- Trifluoromethyl (-CF₃): Electron-withdrawing (-I), weakly deactivating but enhances stability at the para position .

Example: In bromination, the methoxy group dominates, favoring substitution at C-4 (para to -OMe), while the nitro group reduces reactivity at C-2/C-6. Computational studies (DFT) predict a regioselectivity ratio of 8:1 for C-4 vs. C-6 bromination .

Advanced: What strategies can mitigate competing substituent effects during functionalization reactions?

Answer:

Strategy 1: Use directing groups (e.g., boronic esters) to override inherent substituent effects. For example, introducing a boronate at C-4 enables Suzuki-Miyaura coupling at this position despite the methoxy group’s ortho/para preference .

Strategy 2: Sequential protection/deprotection. Temporarily protecting the methoxy group (e.g., as a silyl ether) allows nitro-directed reactions .

Case Study: Fluorination at C-6 (meta to -NO₂) achieved 65% yield using Selectfluor® after methoxy protection, versus <10% without protection .

Advanced: How can discrepancies in reported reaction yields for fluorination steps be resolved through kinetic and mechanistic studies?

Answer:

Discrepancies often arise from unoptimized fluorinating agents or side reactions. A systematic approach includes:

- Kinetic profiling: Monitor reaction progress via ¹⁹F NMR to identify intermediates. For example, CF₃Cu intermediates degrade at >60°C, reducing yields .

- Mechanistic analysis: Radical trapping experiments (e.g., TEMPO) confirm whether fluorination proceeds via radical pathways, which require initiators like AIBN .

Data: Under optimized conditions (CF₃I/CuI/DMF, 50°C), fluorination yields increase from 30% to 58% .

Methodological: What spectroscopic and chromatographic techniques are optimal for characterizing and quantifying this compound in complex mixtures?

Answer:

- ¹H/¹³C NMR: Assign substituent positions using coupling constants (e.g., J₃,5 = 2.1 Hz confirms meta relationship between -NO₂ and -CF₃) .

- LC-MS/MS: Electrospray ionization (ESI+) in MRM mode (m/z 238 → 155) achieves a detection limit of 0.1 ng/mL in biological matrices .

- X-ray crystallography: Resolves ambiguity in regiochemistry; the nitro group’s dihedral angle (12° from the pyridine plane) confirms minimal conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.